

Glyphosate-d2-1 CAS number and molecular weight

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In-Depth Technical Guide: Glyphosate-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyphosate-d2, a deuterated internal standard for the widely used herbicide, glyphosate. This document details its chemical properties, its application in analytical methodologies, and the biological pathway it helps to quantify.

Chemical Identity and Properties

Glyphosate-d2 is the deuterium-labeled form of glyphosate, a broad-spectrum systemic herbicide.[1] The nomenclature "**Glyphosate-d2-1**" is not standard; the commonly accepted scientific and commercial designation is Glyphosate-d2. The "-d2" signifies the presence of two deuterium atoms. It is also referred to as N-(phosphonomethyl)-glycine-2,2-d2.[2]

Below is a summary of the key quantitative data for Glyphosate-d2:



Property	Value	Reference
CAS Number	2734001-36-4	[2]
Molecular Formula	C ₃ H ₆ D ₂ NO ₅ P	[1][2]
Molecular Weight	171.1 g/mol	[2]
Formal Name	N-(phosphonomethyl)-glycine- 2,2-d2	[2]
Purity	≥99% deuterated forms (d1-d2)	[2]
Appearance	Solid	[1][2]
Solubility	Slightly soluble in DMSO and PBS (pH 7.2)	[2]

Application in Analytical Chemistry

Glyphosate-d2 is primarily utilized as an internal standard for the precise quantification of glyphosate in various samples by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard like Glyphosate-d2 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and reliable measurements.

Experimental Protocol: Quantification of Glyphosate in Cereal Samples using LC-MS/MS with Glyphosate-d2 Internal Standard

This section outlines a detailed methodology for the analysis of glyphosate in cereal matrices, adapted from established protocols.[3][4]

Materials and Reagents

- Glyphosate analytical standard
- Glyphosate-d2 internal standard



- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (e.g., Supel[™]-Select HLB)[3]
- Centrifuge tubes (50 mL)
- Centrifugal filter units (e.g., Amicon® Ultra –0.5, 3kDa MWCO)[3]

Sample Preparation and Extraction

- Homogenization: Grind cereal samples to a fine powder.
- Weighing: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add 100 μ L of a 20 μ g/mL solution of Glyphosate-d2 in water to each sample.
- Hydration: Add 10 mL of water and let the samples stand for 30 minutes to 2 hours.
- Extraction: Add 10 mL of methanol containing 1% v/v formic acid.
- Shaking: Vigorously shake the tubes for a specified period (e.g., 30 minutes).
- Centrifugation: Centrifuge the samples to pellet solid material.
- SPE Cleanup: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes.
- Ultrafiltration (for select matrices): For samples with particulates remaining after centrifugation, use a centrifugal filter unit to further clarify the extract.[4]

LC-MS/MS Analysis

Chromatographic Column: Anion exchange column (e.g., apHera NH2)[3]



- Mobile Phase: A gradient of mobile phases, for instance, a combination of methanol/water with a buffer like ammonium acetate.
- Injection Volume: 50 μL
- Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is typically used. Specific precursor-to-product ion transitions for both glyphosate and Glyphosate-d2 are monitored for quantification.

Experimental Workflow Diagram



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Workflow for Glyphosate Analysis

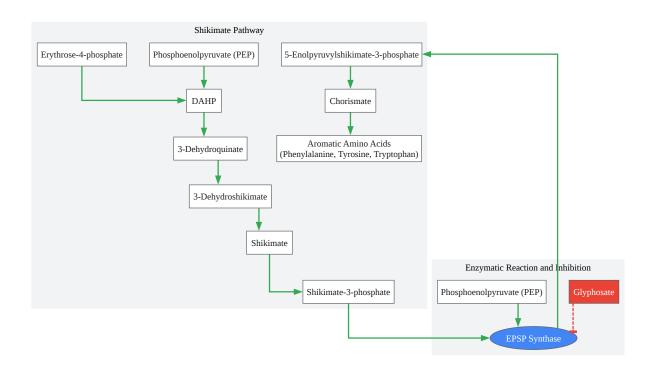
Mechanism of Action of Glyphosate: The Shikimate Pathway

Glyphosate's herbicidal activity stems from its inhibition of the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[5][6] This pathway is absent in animals, which is the basis for glyphosate's selective toxicity.[7]

Glyphosate specifically targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[5][6] This enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[5] By blocking this crucial step, glyphosate prevents the production of the essential aromatic amino acids, leading to a halt in protein synthesis and ultimately, plant death.[6][7]

Shikimate Pathway Diagram





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Inhibition of EPSP Synthase by Glyphosate



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